molecular formula C10H6ClNO2 B2769889 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde CAS No. 934282-58-3

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde

Cat. No.: B2769889
CAS No.: 934282-58-3
M. Wt: 207.61
InChI Key: NSWNZWLJORKXMD-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoxazole (B147169) Scaffold

The chemistry of isoxazoles has a rich history dating back to the late 19th century, with the first synthesis of an isoxazole compound reported in 1888. ontosight.ai A pivotal moment in the field was in 1903, when Claisen developed a key synthesis method. nih.gov Over the decades, synthetic methodologies have evolved significantly, from classical condensation reactions of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds to modern, highly efficient techniques like 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govwikipedia.org

The isoxazole scaffold is not merely a synthetic curiosity; it is a privileged structure found in nature and in numerous clinically approved drugs. nih.govresearchgate.net Natural products such as ibotenic acid contain this heterocyclic core. wikipedia.orgresearchgate.net Furthermore, the isoxazole ring is a key component in a variety of pharmaceuticals, including the anti-inflammatory drug valdecoxib, antibiotics like cloxacillin, flucloxacillin, and dicloxacillin, and the anticonvulsant zonisamide, underscoring its therapeutic importance. nih.gov

Architectural Features and Reactive Sites of Isoxazole-Carbaldehyde Compounds

Isoxazole-carbaldehyde compounds possess a unique combination of structural features that dictate their chemical behavior and utility as synthetic intermediates. The core architecture consists of the five-membered aromatic isoxazole ring, which provides a stable, electron-rich framework. ontosight.airesearchgate.net A key characteristic of this ring is the relatively weak nitrogen-oxygen (N-O) bond, which can be cleaved under certain reductive or basic conditions. wikipedia.orgresearchgate.net This latent reactivity allows the isoxazole ring to serve as a "masked" form of other functional groups, such as 1,3-dicarbonyls or enaminoketones, making it a valuable tool in organic synthesis. researchgate.net

The addition of a carbaldehyde (-CHO) group, particularly at the 3- or 5-position, introduces a primary site for further chemical modification. This aldehyde functional group is highly versatile, participating in a wide array of reactions such as condensations, cycloadditions, and oxidations. chemimpex.com This reactivity enables the elaboration of the isoxazole scaffold into more complex molecular architectures, making isoxazole-carbaldehydes valuable building blocks for creating libraries of bioactive compounds. chemimpex.com

Table 1: Key Architectural Features of Isoxazole-Carbaldehyde Compounds

Structural FeatureDescriptionChemical Significance
Isoxazole Ring A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. ijpca.orgProvides a stable, electron-rich core. Acts as a pharmacophore in many biologically active molecules. bohrium.com
N-O Bond The bond between the nitrogen and oxygen atoms in the ring is inherently weak. wikipedia.orgSusceptible to cleavage under specific reaction conditions, allowing the ring to be used as a synthetic precursor to difunctionalized compounds. researchgate.net
Carbaldehyde Group An aldehyde (-CHO) functional group attached to a carbon atom of the isoxazole ring.A versatile reactive site for further chemical transformations, enabling the synthesis of more complex derivatives through reactions like condensation and cycloaddition. chemimpex.com

Rationale for Investigating 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde

The focused investigation of this compound stems from a rational design approach in medicinal chemistry. This specific molecule combines three key structural elements, each contributing to its potential as a valuable chemical entity.

First, the isoxazole scaffold serves as a proven pharmacophore, known to be present in numerous compounds with diverse biological activities. nih.govsphinxsai.com Its stability and defined geometry make it an ideal framework for orienting substituents in three-dimensional space to interact with biological targets.

Second, the 3-chlorophenyl group at the 5-position introduces a halogen substituent. Halogenation is a common strategy in drug design to modulate a molecule's properties. researchgate.net The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the entire molecule, potentially influencing its binding affinity to target proteins. Furthermore, the introduction of a halogen can enhance metabolic stability and improve crucial pharmacological parameters like lipophilicity, which affects cell membrane permeability. mdpi.com

Third, the carbaldehyde group at the 3-position provides a critical synthetic handle. chemimpex.com This reactive group makes this compound a versatile intermediate, allowing for the straightforward synthesis of a wide range of derivatives, such as Schiff bases, hydrazones, and alcohols. This enables the exploration of structure-activity relationships by creating a library of related compounds for biological screening. The synthesis of related structures like 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole highlights the chemical interest in this particular substitution pattern. wpmucdn.com

Overview of Research Trajectories for Related Halogenated Phenylisoxazole Derivatives

Research into halogenated phenylisoxazole derivatives has explored a variety of therapeutic and agrochemical applications, demonstrating the broad potential of this class of compounds. The position and nature of the halogen substituent on the phenyl ring significantly influence the biological activity.

Studies have shown that isoxazoles featuring a phenyl ring with electron-withdrawing groups, such as halogens, often exhibit enhanced biological effects. nih.gov For instance, isoxazole derivatives with chloro or bromo substitutions on the phenyl ring have been reported to possess significant anti-inflammatory activity. nih.gov In the field of agrochemicals, substituted phenyl isoxazole analogs, including those with halogen atoms, have been designed and synthesized as potential herbicide safeners, which protect crops from herbicide-induced injury. sci-hub.se

Furthermore, specific isomers of halogenated phenylisoxazole carbaldehydes have been used as precursors for compounds with targeted therapeutic activities. A study on phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives included compounds with 2'-chloro, 3'-chloro, and 4'-chloro substitutions on the phenyl ring. These compounds were synthesized and evaluated for their antitubercular activity, with some showing moderate bioactivity against Mycobacterium tuberculosis. researchgate.net This line of research underscores the importance of the halogenated phenylisoxazole scaffold in developing new agents against infectious diseases.

Table 2: Research Examples of Halogenated Phenylisoxazole Derivatives

Compound Derivative ClassHalogen Substitution ExamplePosition of Phenyl GroupReported Research Focus/Activity
Isoxazolo[5,4-d]isoxazol-3-yl aryl methanonesChloro or Bromo3In vitro COX inhibitory and anti-inflammatory activity. nih.gov
Phenyl isoxazole benzoxazinesFluorine and Chlorine (e.g., R1=F, R2=Cl)3Herbicide safeners against ACT-induced injury in corn. sci-hub.se
Phenylisoxazole-5-carbaldehyde isonicotinylhydrazones2'-Chloro, 3'-Chloro3Synthesis and evaluation for antitubercular activity. researchgate.net
Phenylisoxazole-3-carbaldehyde isonicotinylhydrazone4'-Chloro5Synthesis and evaluation for antitubercular activity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNZWLJORKXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Isoxazole Carbaldehydes

Strategic Approaches to the Isoxazole (B147169) Ring System Construction

The formation of the isoxazole ring is a cornerstone of synthetic organic chemistry, with several robust methods available for its construction. These approaches typically involve the combination of a three-carbon component with a source of hydroxylamine (B1172632).

One of the most powerful and widely utilized methods for synthesizing the isoxazole scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is usually an alkyne or an alkene. wikipedia.orgresearchgate.net

Nitrile oxides are unstable intermediates that are generated in situ from various precursors, most commonly by the dehydration of primary nitro compounds or the oxidation of aldoximes. researchgate.net For instance, treating an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) generates the corresponding nitrile oxide, which can then be trapped by an alkyne to yield a 3,5-disubstituted isoxazole. nih.gov The reaction is highly efficient and regioselective, particularly when terminal alkynes are used. nih.gov Copper-catalyzed versions of this reaction have been developed to enhance reliability and scope. researchgate.net

Table 1: Key Components in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Component Role Common Precursors/Examples
1,3-Dipole Nitrile Oxide Generated from aldoximes (e.g., benzaldoxime) or nitroalkanes.
Dipolarophile Alkyne or Alkene Terminal alkynes (e.g., phenylacetylene), internal alkynes, various alkenes.

| Catalyst/Reagent | Varies | Oxidizing agents (e.g., NCS, sodium hypochlorite), bases, copper(I) salts. |

The condensation of hydroxylamine (NH₂OH) or its salts with a three-carbon building block containing carbonyl groups at the 1 and 3 positions is a classical and direct method for isoxazole synthesis. nih.gov This approach, often referred to as the Claisen isoxazole synthesis, typically utilizes 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones as the three-carbon component.

The reaction proceeds by the initial formation of an oxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. A significant challenge with this method, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of a mixture of regioisomers. However, by carefully controlling reaction conditions such as pH and solvent, or by using substrates with differing reactivity at the carbonyl positions, a degree of regioselectivity can be achieved. nih.gov Three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride have also been developed as an efficient one-pot method. nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of 3,5-diarylisoxazoles. researchgate.netunifi.it As α,β-unsaturated ketones, they serve as the requisite three-carbon component for condensation with hydroxylamine. unifi.it The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) derivative. researchgate.net

Once the chalcone (B49325) is formed, it is subjected to cyclization with hydroxylamine hydrochloride, often in an alkaline medium such as potassium hydroxide (B78521) in ethanol. scbt.com The reaction involves the nucleophilic attack of hydroxylamine on the β-carbon of the enone system, followed by cyclization and dehydration to yield the corresponding 3,5-disubstituted isoxazole. wpmucdn.com This two-step sequence is a reliable and high-yielding route to a wide variety of isoxazole derivatives. nih.govscbt.com

Synthetic Routes to 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde

The synthesis of the target molecule, this compound, requires a regioselective approach to ensure the correct placement of both the 3-chlorophenyl group at the C5 position and the carbaldehyde group at the C3 position.

To synthesize the target compound, a key intermediate such as 5-(3-chlorophenyl)isoxazole-3-carboxylic acid or its ester is typically prepared first. scbt.com One viable pathway to this intermediate is through a 1,3-dipolar cycloaddition. This would involve generating the nitrile oxide from 3-chlorobenzaldehyde (B42229) oxime and reacting it with an alkyne that bears a carboxylate group or a precursor, such as ethyl propiolate.

Alternatively, a condensation approach can be employed. The reaction of a β-ketoester derived from 3'-chloroacetophenone (B45991) with an appropriate reagent and hydroxylamine can lead to the formation of the desired isoxazole core with a functional group at the C3 position suitable for conversion to a carbaldehyde. For example, the synthesis of the related compound 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been successfully achieved starting from a 2,3-dibromochalcone derivative (prepared from 3-chlorobenzaldehyde and 4-methoxyacetophenone) and reacting it with hydroxylamine. wpmucdn.com This demonstrates the utility of the chalcone pathway for establishing the 5-(3-chlorophenyl)isoxazole (B1440918) framework.

Table 2: Potential Intermediates for this compound

Intermediate Compound Potential Synthetic Route
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid 1,3-Dipolar cycloaddition of 3-chlorobenzonitrile (B1581422) oxide with a propiolate ester, followed by hydrolysis.
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Condensation of hydroxylamine with a β-ketoester derived from 3'-chloroacetophenone.

| 5-(3-Chlorophenyl)-3-methylisoxazole | Reaction of a chalcone (from 3-chlorobenzaldehyde and acetone) with hydroxylamine. |

Once the 5-(3-chlorophenyl)isoxazole intermediate is in hand, the final step is the regioselective introduction of the carbaldehyde group at the C3 position. The choice of method depends on the functional group already present at that position.

From a Carboxylic Acid or Ester: A common and efficient route is the reduction of a C3-carboxylic acid or its corresponding ester. 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid can be converted to its acid chloride and subsequently reduced to the aldehyde via methods like the Rosenmund reduction. researchgate.net Alternatively, the corresponding ester can be reduced to the aldehyde using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov

From a Primary Alcohol: If the intermediate is a C3-hydroxymethyl derivative, it can be oxidized to the carbaldehyde using a variety of mild oxidizing agents. Reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or 2-iodoxybenzoic acid (IBX) are effective for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. nih.gov This pathway involves first reducing an ester to the alcohol (e.g., with LiAlH₄) and then performing the oxidation. nih.gov

From a Methyl Group: While more challenging, a C3-methyl group can also be converted to a carbaldehyde. This often requires a multi-step sequence, for example, radical bromination to a bromomethyl group, followed by conversion to the aldehyde via methods like the Sommelet reaction or Kornblum oxidation. researchgate.net

The Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles using POCl₃ and DMF, is generally not suitable for introducing a formyl group at the C3 position of a 5-substituted isoxazole, as it tends to direct functionalization to the C4 position. ias.ac.inresearchgate.net Therefore, the most practical syntheses rely on the transformation of a pre-existing functional group at the C3 position.

Functional Group Transformations at the Carbaldehyde Moiety

The carbaldehyde group at the 3-position of the 5-(3-chlorophenyl)isoxazole core is a versatile functional handle for the synthesis of a diverse array of derivatives. These transformations primarily involve nucleophilic addition to the carbonyl carbon, followed by either addition or condensation reactions, as well as oxidation and reduction of the aldehyde.

Synthesis of Hydrazone Derivatives

The reaction of isoxazole-carbaldehydes with hydrazines or hydrazides is a common method for the synthesis of hydrazone derivatives. This condensation reaction typically proceeds by heating the aldehyde with the respective hydrazine (B178648) in a suitable solvent, such as methanol (B129727) or ethanol, often with catalytic amounts of acid.

Research on a series of phenylisoxazole isonicotinylhydrazone derivatives has demonstrated the synthesis of 3-(3'-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone. researchgate.net In this synthesis, the corresponding carbaldehyde was reacted with isoniazid (B1672263) (isonicotinic acid hydrazide) in a hot methanol-water mixture. researchgate.net The resulting hydrazone was obtained in good yield after cooling and filtration. researchgate.net It is expected that this compound would undergo a similar reaction with various substituted hydrazines and hydrazides to yield the corresponding hydrazone derivatives.

Table 1: Synthesis of Phenylisoxazole Isonicotinylhydrazone Derivatives researchgate.net

Starting Aldehyde Reagent Product
3-(3'-chlorophenyl)isoxazole-5-carbaldehyde Isoniazid 3-(3'-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone

Synthesis of Semicarbazone Derivatives

The synthesis of semicarbazone derivatives from isoxazole-carbaldehydes is another important functional group transformation. This reaction involves the condensation of the aldehyde with semicarbazide (B1199961) hydrochloride, typically in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloride salt and liberate the free semicarbazide for reaction.

A study on novel phenylisoxazole-3/5-carbaldehyde semicarbazone derivatives describes the synthesis of these compounds by reacting the corresponding phenylisoxazole-carbaldehyde with semicarbazide hydrochloride. dntb.gov.uaulima.edu.pe The reaction is generally carried out in an alcoholic solvent. The resulting semicarbazones are often crystalline solids that can be purified by recrystallization. dntb.gov.uaulima.edu.pe Following this established methodology, this compound is expected to react readily with semicarbazide to form this compound semicarbazone.

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important derivatives.

Oxidation: The oxidation of the carbaldehyde to a carboxylic acid can be achieved using a variety of common oxidizing agents. A relevant example is the synthesis of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde, which was prepared by the oxidation of [3-(4-chlorophenyl)isoxazol-5-yl]methanol using pyridinium chlorochromate (PCC). researchgate.net This suggests that the reverse reaction, the oxidation of the aldehyde to a carboxylic acid, can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid would be a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: The reduction of the carbaldehyde to the corresponding primary alcohol, [5-(3-chlorophenyl)isoxazol-3-yl]methanol, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, although care must be taken to avoid reduction of other functional groups. This transformation provides access to a new set of derivatives through reactions of the hydroxyl group.

Wittig and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the conversion of aldehydes into alkenes. These reactions involve the treatment of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction).

Novel and Sustainable Synthetic Methodologies

Recent trends in organic synthesis have focused on the development of more sustainable and environmentally friendly methods, including metal-free reaction conditions.

Metal-Free Synthetic Strategies for Isoxazole Derivatives

The construction of the isoxazole ring itself can often be achieved through metal-free pathways. A common and well-established metal-free method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov The nitrile oxide can be generated in situ from an oxime precursor, often by treatment with an oxidizing agent like sodium hypochlorite.

For the synthesis of a compound like this compound, a potential metal-free approach would involve the reaction of 3-chlorobenzonitrile oxide with propargyl aldehyde or a synthetic equivalent.

Furthermore, microwave-assisted organic synthesis has emerged as a green chemistry tool. The synthesis of 3,5-disubstituted isoxazoles has been reported via microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov For instance, the reaction of aryl aldehydes with hydroxylamine hydrochloride to form oximes, followed by in situ generation of nitrile oxides and cycloaddition, can be efficiently carried out under microwave conditions. nih.gov Such methodologies offer a more sustainable route to the isoxazole core of the target molecule.

Catalytic Approaches in Isoxazole Synthesis

The construction of the isoxazole core through catalytic methods predominantly relies on cycloaddition reactions and cycloisomerizations. Various transition metals and organocatalysts have been explored to facilitate these transformations, enhancing reaction rates and controlling regioselectivity.

One of the most powerful and widely used methods for synthesizing the isoxazole ring is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne. eresearchco.comrsc.org This reaction can be significantly influenced by the presence of a catalyst, which can promote the in situ generation of the often unstable nitrile oxide intermediate from precursors like aldoximes. eresearchco.commdpi.com

Copper(I) catalysts are frequently employed to achieve high regioselectivity in the cycloaddition of nitrile oxides with terminal alkynes. eresearchco.comorganic-chemistry.orgnih.gov This "click chemistry" approach provides a reliable route to 3,5-disubstituted isoxazoles. eresearchco.com For instance, the reaction of an in situ generated nitrile oxide with a suitable alkyne in the presence of a copper(I) catalyst leads to the regioselective formation of the isoxazole ring. nih.gov While many synthetic methods for isoxazoles exist, the [3+2] cycloaddition reaction is the most broadly researched and reported, often utilizing Cu(I) or Ru(II) as catalysts. rsc.org

Hypervalent iodine(III) species have also been successfully used as catalysts for the intramolecular oxidative cycloaddition of aldoximes. mdpi.com This method allows for the efficient synthesis of fused isoxazole derivatives. The catalytic cycle involves the generation of a hydroxy(aryl)iodonium tosylate as the active species, which reacts with the aldoxime to form a nitrile oxide intermediate, followed by intramolecular cycloaddition. mdpi.com

Gold catalysts, such as AuCl3, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild reaction conditions. organic-chemistry.org This approach offers an alternative pathway to the isoxazole core that does not rely on a cycloaddition reaction.

In addition to metal-based catalysts, organocatalysts have emerged as a greener alternative for the synthesis of isoxazole derivatives. For example, sodium malonate has been used as an efficient catalyst for the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters to produce isoxazol-5(4H)-ones. Similarly, amine-functionalized cellulose (B213188) has been employed as a catalyst in three-component reactions to form 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com 2-aminopyridine (B139424) has also been utilized as a low-cost organocatalyst for the synthesis of isoxazol-5(4H)-ones in aqueous media. clockss.org

The table below summarizes various catalytic approaches relevant to the synthesis of the isoxazole ring, which is the core of this compound.

Catalyst TypeCatalytic MethodKey Features
Copper(I)[3+2] Cycloaddition of nitrile oxides and alkynesHigh regioselectivity, often used in "click chemistry". eresearchco.comorganic-chemistry.orgnih.gov
Hypervalent Iodine(III)Intramolecular oxidative cycloaddition of aldoximesEfficient for fused isoxazole synthesis. mdpi.com
Gold(III) ChlorideCycloisomerization of α,β-acetylenic oximesMild reaction conditions. organic-chemistry.org
Sodium MalonateThree-component cyclocondensationGreen synthesis in aqueous media.
Amine-functionalized CelluloseThree-component reactionEnvironmentally friendly, proceeds at room temperature in water. mdpi.com
2-AminopyridineThree-component cyclocondensationLow-cost organocatalyst for synthesis in water. clockss.org

These catalytic strategies underscore the versatility and efficiency of modern synthetic organic chemistry in accessing complex heterocyclic structures like this compound. The choice of catalyst and reaction conditions can be tailored to achieve desired substitution patterns and functional group tolerance, paving the way for the synthesis of a diverse range of isoxazole derivatives.

Chemical Reactivity and Derivatization Strategies for Advanced Analogues

Reactions at the Formyl Group of 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde

The aldehyde function at the C3 position is a primary site for chemical elaboration, readily participating in a variety of nucleophilic addition and condensation reactions.

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. Condensation reactions with primary amines, hydrazines, and related compounds are particularly common for converting the aldehyde into more complex functional groups. For instance, reaction with arylhydrazines can yield the corresponding arylhydrazones. beilstein-journals.org Similarly, condensation with thiosemicarbazide (B42300) is a known route to synthesize thiosemicarbazone derivatives of 5-arylisoxazole-3-carbaldehydes. researchgate.net These reactions are fundamental in medicinal chemistry for bioisosteric replacement and scaffold hopping strategies.

Other nucleophilic additions include the reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride (B1222165), or its oxidation to a carboxylic acid. These transformations provide access to ester and amide derivatives, further expanding the chemical space accessible from the parent aldehyde.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions at the Formyl Group
ReactantReaction TypeResulting Functional GroupPotential Product Class
ArylhydrazineCondensationArylhydrazoneHydrazone Derivatives
ThiosemicarbazideCondensationThiosemicarbazoneThiosemicarbazone Derivatives researchgate.net
Hydroxylamine (B1172632)CondensationOximeOxime Derivatives
Sodium Borohydride (NaBH₄)ReductionHydroxymethylIsoxazole-3-methanol Derivatives
Potassium Permanganate (B83412) (KMnO₄)OxidationCarboxylic AcidIsoxazole-3-carboxylic Acid Derivatives

Once the formyl group is transformed, the new moiety can influence subsequent electrophilic aromatic substitution (SEAr) reactions on the 3-chlorophenyl ring. The directing effects of the C3-substituent, combined with the existing chloro group (an ortho-, para-director), will determine the regioselectivity of further functionalization, such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com For example, converting the aldehyde to an electron-donating group would activate the chlorophenyl ring towards substitution, while conversion to a strongly electron-withdrawing group would deactivate it. This strategy allows for late-stage diversification of the chlorophenyl ring.

Modifications and Substituent Effects on the Chlorophenyl Moiety

The 3-chlorophenyl group at the C5 position is another key site for modification. The chlorine atom can be replaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, alkyl, or amino groups.

Functionalization and Substitution at the Isoxazole (B147169) Ring Positions (e.g., C4)

Direct functionalization of the isoxazole ring itself, though challenging due to the ring's inherent reactivity, provides a direct path to novel analogues. The C4 position is the most common site for electrophilic substitution on the isoxazole ring. reddit.com Methodologies for C4-functionalization include:

Halogenation : Introduction of halogens (e.g., chlorine, iodine) at the C4 position can be achieved using reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl). nih.govnih.gov These C4-halo-isoxazoles are valuable intermediates for further cross-coupling reactions.

C-H Arylation : Palladium-catalyzed direct C-H arylation has been successfully applied to introduce aryl groups at the C4 and C5 positions of isoxazoles that are unsubstituted at these sites. researchgate.net

Fluorination : The use of fluorinating agents like Selectfluor™ can introduce fluorine at the C4 position of 3,5-disubstituted isoxazoles. nih.gov

These strategies allow for the synthesis of 3,4,5-trisubstituted isoxazoles, which are of significant interest in medicinal chemistry. nih.govrsc.org

Table 2: Selected C4-Functionalization Reactions for Isoxazole Rings
ReactionReagent(s)ProductReference
ChlorinationN-Chlorosuccinimide (NCS)4-Chloroisoxazole nih.gov
IodinationIodine Monochloride (ICl)4-Iodoisoxazole nih.gov
FluorinationSelectfluor™4-Fluoroisoxazole nih.gov
C-H ArylationAryl Bromide, Pd Catalyst4-Arylisoxazole researchgate.net

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The N-O bond of the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to ring-opening or rearrangement reactions that can generate structurally diverse products. researchgate.net

Reductive Ring Cleavage : The N-O bond can be reductively cleaved using reagents like samarium diiodide or by catalytic hydrogenation to yield β-aminoenones. researchgate.net This transformation is a powerful tool for converting the heterocyclic system into a functionalized acyclic scaffold.

Base-Promoted Ring-Opening : In the presence of a base, the proton at the C4 position can be abstracted, initiating a ring-opening cascade. acs.org This reactivity is highly dependent on the substituents present on the ring.

Photochemical Rearrangement : Under UV irradiation, isoxazoles can undergo rearrangement. This process often involves the homolysis of the N-O bond to form an acyl azirine intermediate, which can then rearrange to form an oxazole (B20620) or be trapped by nucleophiles. nih.govacs.orgwikipedia.org More recent studies have shown that photochemical rearrangement of trisubstituted isoxazoles can also generate highly reactive ketenimine intermediates. nih.govacs.org

Ring-Opening Fluorination : Treatment of C4-substituted isoxazoles with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening reaction to produce α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.org This method provides an efficient route to complex fluorine-containing compounds. researchgate.net

Boulton-Katritzky Rearrangement : Derivatives such as isoxazole-carbaldehyde arylhydrazones can undergo base-promoted rearrangement to form different heterocyclic systems, like 1,2,3-triazoles. beilstein-journals.org

Design and Synthesis of Conformationally Restricted Analogues

To improve binding affinity and selectivity for biological targets, conformationally restricted analogues are often designed. For diaryl systems like this compound, this involves limiting the rotation around the single bond connecting the phenyl and isoxazole rings. Strategies to achieve this include:

Introduction of Bulky Substituents : Placing bulky groups at the ortho-position of the chlorophenyl ring or at the C4 position of the isoxazole ring can create steric hindrance that restricts free rotation.

Ring Fusion : Synthesizing tricyclic fused isoxazoles, where the phenyl and isoxazole rings are incorporated into a larger, rigid ring system, effectively locks the conformation. nih.gov Such strategies can lead to potent and selective inhibitors for various biological targets. The synthesis of cis-restricted 3,4-diaryl-5-aminoisoxazoles has been reported as a strategy to create analogues with potent cytotoxic activity against cancer cell lines. nih.gov The use of heterocyclic rings like 1,2,3-triazoles to create stable and rigid pharmacophores is also a well-established strategy in drug design. mdpi.com

Spectroscopic and Structural Elucidation Studies

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule. From this, a wide array of properties, including geometry, energy, and electronic distribution, can be derived.

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy. A common and reliable methodology for organic molecules involves the use of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

This functional is typically paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the spatial distribution of electrons. This level of theory is well-suited for optimizing molecular geometries, calculating vibrational frequencies, and determining various electronic properties of isoxazole-containing compounds. DFT computations would serve as the foundation for all subsequent theoretical analyses of 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde.

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the coordinates that correspond to a minimum on the potential energy surface. For a molecule like this compound, key geometric parameters include bond lengths, bond angles, and dihedral angles, particularly the angle between the phenyl and isoxazole (B147169) rings.

Computational studies on similar structures suggest that the most stable conformer is often one where the aromatic rings are nearly coplanar to maximize electronic conjugation, though steric hindrance can cause some twisting. A potential energy surface scan, which involves systematically rotating the bond connecting the two rings, would be performed to identify all stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between these two orbitals (ΔE = ELUMO – EHOMO), known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions.

No specific HOMO-LUMO energy values for this compound have been reported in the searched literature, preventing the creation of a data table.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The map uses a color scale to denote charge distribution:

Red : Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue : Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red/yellow) around the nitrogen and oxygen atoms of the isoxazole ring and the oxygen atom of the carbaldehyde group, identifying them as key centers for electrophilic interaction. Positive potential (blue) would likely be concentrated around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis is particularly useful for studying delocalization effects and intramolecular interactions, such as hyperconjugation.

Specific NBO interaction energies for this compound are not available in the published literature, precluding the generation of a data table.

The distribution of electron density among the atoms in a molecule is a key determinant of its reactivity. DFT calculations can be used to compute the partial atomic charges on each atom using various population analysis schemes (e.g., Mulliken, Natural Population Analysis). These charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

In this compound, the carbon atom of the carbaldehyde group is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. The oxygen and nitrogen atoms of the isoxazole ring would carry negative charges. The chlorine atom would influence the charge distribution on the phenyl ring, creating a complex pattern of reactivity. This detailed charge map allows for precise predictions of how the molecule will interact with other reagents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of new, unsynthesized molecules.

In a typical QSAR study involving a series of isoxazole derivatives, researchers would compile a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a predictive model. The quality of the QSAR model is assessed using various validation metrics, such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds.

A hypothetical data table for a QSAR study on isoxazole derivatives might look like this:

CompoundBiological Activity (IC50, µM)Molecular Weight (MW)LogPNumber of Hydrogen Bond Donors
Derivative 10.5250.73.21
Derivative 21.2264.83.51
Derivative 30.8278.73.11
Derivative 42.5292.83.81

This table is for illustrative purposes only. No such data was found for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-target interaction over time. Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy.

Detailed research findings from such studies would typically include visualizations of the binding mode, tables of interacting amino acid residues, and data on binding energies.

A hypothetical data table summarizing molecular docking results might appear as follows:

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound AProtein X-8.5Tyr123, Phe256, Arg301
Compound BProtein X-7.9Tyr123, Leu250, Arg301
Compound CProtein X-9.1Tyr123, Phe256, Asp299

This table is for illustrative purposes only. No such data was found for this compound.

Biological and Biomedical Research Applications Non Clinical Focus

Antimicrobial and Anti-infective Activities

The isoxazole (B147169) nucleus is a prominent feature in a variety of compounds demonstrating significant antimicrobial and anti-infective properties. Research in this area has consistently shown the potential of this heterocyclic motif in combating a range of pathogenic microorganisms.

Antibacterial Activity (In Vitro Studies against Gram-positive and Gram-negative Strains)

The antibacterial efficacy of isoxazole derivatives is often attributed to the specific substitutions on the isoxazole ring. The presence and position of various functional groups can significantly influence the compound's ability to penetrate bacterial cell walls and interact with molecular targets, leading to the inhibition of bacterial growth.

Antifungal Activity (In Vitro Studies against Fungal Strains)

Similar to the antibacterial investigations, the antifungal potential of the isoxazole scaffold has been a subject of considerable research, although specific data for 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde remains to be elucidated. Various studies on isoxazole derivatives have reported promising in vitro activity against a range of fungal strains. For example, newly synthesized isoxazole derivatives have been screened for their antifungal activity against strains like Aspergillus niger, with some compounds exhibiting significant inhibitory effects.

The structural features of isoxazole derivatives play a crucial role in their antifungal properties. The diversity of substituents on the isoxazole core allows for the fine-tuning of their biological activity, offering opportunities for the development of potent antifungal agents.

Antitubercular Activity (In Vitro and Non-Human In Vivo Models against Mycobacterium tuberculosis)

The isoxazole moiety has been identified as a valuable pharmacophore in the development of novel antitubercular agents. Research has demonstrated that derivatives of isoxazole can exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

A study on phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives, which are structurally related to this compound, revealed significant in vitro antitubercular activity. researchgate.net Specifically, the 3-(3′-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone derivative showed a minimum inhibitory concentration (MIC) of 1.25 µg/mL against the sensitive H37Rv strain of M. tuberculosis. researchgate.net

Furthermore, another class of related compounds, isoxazole carboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives, has also shown promise. nih.gov The 3,4-Dichlorophenyl derivative in this series exhibited a potent MIC of 0.25 µg/mL against the H37Rv strain. nih.gov These findings underscore the potential of the isoxazole scaffold in the design of new antitubercular drugs. researchgate.netnih.gov

Table 1: In Vitro Antitubercular Activity of Isoxazole Derivatives against M. tuberculosis H37Rv

CompoundMIC (µg/mL)
3-(3′-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone1.25
3,4-Dichlorophenyl urea derivative of isoxazole carboxylic acid methyl ester0.25

Data sourced from studies on structurally related isoxazole derivatives. researchgate.netnih.gov

Antiproliferative and Antitumor Activities

The isoxazole ring is a key structural component in a number of compounds that have been investigated for their potential to inhibit cancer cell growth. These studies have explored the effects of isoxazole derivatives on various cancer cell lines and have begun to identify their molecular targets.

Inhibition of Cancer Cell Lines (In Vitro)

While specific IC50 values for this compound are not detailed in the available literature, the broader family of isoxazole derivatives has shown significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects of these compounds are often dose-dependent and vary based on the specific cell line and the chemical structure of the isoxazole derivative.

For example, a series of novel enantiopure isoxazolidine (B1194047) derivatives were evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. mdpi.com The results indicated that these compounds displayed significant inhibition towards the tested cell lines, with some derivatives showing IC50 values comparable to the standard drug doxorubicin. mdpi.com This highlights the potential of the isoxazole scaffold as a basis for the development of new anticancer agents.

Molecular Target Identification and Kinase Inhibition (e.g., FLT3, c-Met)

Recent research has begun to uncover the molecular mechanisms underlying the antiproliferative effects of isoxazole derivatives, with a focus on their ability to inhibit protein kinases involved in cancer progression. FMS-like tyrosine kinase 3 (FLT3) and c-Met are two such kinases that have been identified as potential targets.

A study focused on the discovery of a highly potent type II FLT3 kinase inhibitor identified a compound, CHMFL-FLT3-213, which incorporates a 5-(tert-butyl)isoxazol-3-yl urea moiety. nih.gov This compound demonstrated significant inhibitory effects against the FLT3-ITD mutant, which is prevalent in acute myeloid leukemia (AML). nih.gov The discovery of this isoxazole-containing compound as a potent FLT3 inhibitor suggests that the isoxazole scaffold can be effectively utilized in the design of targeted cancer therapies. nih.gov While this compound is not identical to this compound, the findings provide a strong rationale for investigating the kinase inhibitory potential of other isoxazole derivatives.

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Exploration of Mitochondrial Pathway Modulation

Enhancement of Mitochondrial Calcium Retention Capacity

There is no available scientific literature that directly attributes the enhancement of mitochondrial calcium retention capacity to this compound. However, research into related compounds, specifically diarylisoxazole-3-carboxamides, has shown significant promise in this area. These related molecules have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP). nih.gov The inhibition of this pore is a key mechanism for increasing the mitochondria's ability to retain calcium, a process vital for cellular health. The research on these carboxamides suggests a potential avenue for future investigation, where the carbaldehyde could serve as a starting material for the synthesis of novel mtPTP inhibitors.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Due to the lack of direct biological activity data for this compound, no specific structure-activity relationship (SAR) studies concerning its biological potency and selectivity have been published. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Such studies on related isoxazole derivatives have been conducted, providing insights into how modifications to the isoxazole core and its substituents can tune the potency and selectivity for various biological targets. nih.govnih.gov For this compound, any SAR discussion would be speculative and would depend on its conversion into a series of biologically active derivatives.

Industrial and Material Science Relevance

Role as Versatile Chemical Intermediates in Organic Synthesis

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde serves as a valuable building block in organic synthesis due to the high reactivity of its aldehyde functional group. This group can readily undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The isoxazole (B147169) core is a significant element in drug discovery and is present in several commercially available drugs. The synthesis of complex molecules often relies on the step-wise addition of different functionalities, and compounds like this compound are instrumental in this process. For instance, the synthesis of related compounds such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole demonstrates the utility of the isoxazole scaffold in creating larger, potentially biologically active molecules. wpmucdn.com The aldehyde group is a key site for reactions such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, which are fundamental transformations in the synthesis of a diverse range of organic compounds. wpmucdn.com

The stability of the isoxazole ring allows for chemical modifications at other parts of the molecule without disrupting the core structure. wpmucdn.com This makes it an ideal scaffold for creating libraries of compounds for screening in drug discovery and materials science. The presence of the chlorophenyl group also influences the electronic properties and reactivity of the molecule, which can be exploited in various synthetic strategies.

Table 1: Key Reactions of the Aldehyde Group in Organic Synthesis

Reaction TypeReagentsProduct Type
Wittig ReactionPhosphonium ylideAlkene
Aldol CondensationEnolate or enolβ-hydroxy aldehyde/ketone
Reductive AminationAmine, reducing agentAmine
Grignard ReactionGrignard reagentSecondary alcohol
OxidationOxidizing agentCarboxylic acid

Applications in Agrochemical Development for Crop Protection

The isoxazole structural motif is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. researchgate.net While specific agrochemicals derived directly from this compound are not widely documented, the general class of chlorophenyl isoxazoles is of significant interest. The chlorophenyl group, in particular, is known to contribute to the potency of some pesticides.

Research into isoxazole derivatives has shown their potential in developing new crop protection agents. For example, a series of synthesized isoxazole derivatives have demonstrated notable herbicidal activity against barnyard grass in rice fields. researchgate.net These findings suggest that this compound could serve as a valuable intermediate in the synthesis of novel herbicides. The aldehyde functionality can be readily converted into various other functional groups to modulate the biological activity and selectivity of the resulting compounds.

The development of new agrochemicals is crucial for ensuring global food security, and the isoxazole scaffold continues to be a promising area of research. researchgate.net The versatility of this compound makes it a candidate for the synthesis of new and effective crop protection solutions.

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The aldehyde group of this compound provides a convenient starting point for the synthesis of ligands for coordination chemistry. Through condensation reactions with various amines, a wide range of Schiff base ligands can be prepared. nih.gov These Schiff bases, containing an imine (-C=N-) linkage, are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. internationaljournalcorner.com

The synthesis of Schiff bases from aldehydes and amines is a straightforward and efficient process. internationaljournalcorner.com The resulting ligands can be designed to have specific coordination properties by choosing the appropriate amine precursor. For example, condensation with an amine containing additional donor atoms can lead to the formation of polydentate ligands, which can form highly stable chelate complexes with metal ions.

While the direct use of this compound in the synthesis of metal-organic frameworks (MOFs) has not been extensively reported, the potential exists to convert the aldehyde to a carboxylic acid. Carboxylate groups are common linkers in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. nih.govnortheastern.edu The synthesis of novel ligands from readily available isoxazole derivatives is an active area of research in coordination chemistry. fau.de

Potential in Organic Electronics and Optoelectronics (e.g., Photochromic, Nonlinear Optical, Semiconducting Properties of Derivatives)

Derivatives of isoxazole are being explored for their potential applications in organic electronics and optoelectronics. Computational studies using density functional theory (DFT) have been employed to investigate the electronic and nonlinear optical (NLO) properties of various isoxazole derivatives. researchgate.netjmaterenvironsci.com These studies help in understanding the structure-property relationships and in designing new materials with desired electronic characteristics.

The key to the application of organic molecules in electronics is their ability to transport charge and to interact with light. The extended π-conjugation in aromatic and heterocyclic systems like isoxazoles is a prerequisite for such properties. By modifying the substituents on the isoxazole ring, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the electronic and optical properties of the molecule. researchgate.net

While there is no specific research on the photochromic, NLO, or semiconducting properties of derivatives of this compound, the general findings for the isoxazole class of compounds suggest that this is a promising area for future investigation. The aldehyde group can be used to introduce various electron-donating or electron-withdrawing groups, which would significantly impact the electronic structure and potential applications in organic electronics.

Applications as Corrosion Inhibitors

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. jmaterenvironsci.comchemrevlett.com These molecules can adsorb onto the surface of a metal, forming a protective layer that prevents the corrosive medium from coming into contact with the metal. jmaterenvironsci.comchemrevlett.com

Studies on various isoxazole derivatives have demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. jmaterenvironsci.com The mechanism of inhibition is believed to involve the adsorption of the isoxazole molecules onto the steel surface, which is facilitated by the presence of the heteroatoms and the π-electrons of the aromatic rings. jmaterenvironsci.com The efficiency of inhibition often increases with the concentration of the inhibitor. jmaterenvironsci.com

Future Research Directions and Perspectives

Development of Stereoselective and Green Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods that can be lengthy, require harsh conditions, or use hazardous solvents. mdpi.com Future research should prioritize the development of more efficient and environmentally benign synthetic pathways for 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde.

Green Chemistry Approaches: Recent advancements in organic synthesis have highlighted several green chemistry techniques applicable to isoxazole formation. rsc.orgniist.res.in These include:

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool, often leading to higher yields, shorter reaction times, and reduced energy consumption. mdpi.compreprints.org Applying ultrasound-assisted methods to the synthesis of this compound could significantly improve efficiency and align with sustainable chemistry principles. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is another green technique that enhances reaction rates, leading to high selectivity and improved product yields compared to conventional heating. nih.gov

Eco-Friendly Solvents and Catalysts: The use of water as a reaction medium and agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), represents a significant step towards greener protocols. mdpi.comnih.gov Research into adapting these systems for the synthesis of this compound is a promising avenue.

Regioselective Synthesis: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a primary method for constructing the isoxazole ring. nih.govresearchgate.net A key challenge is controlling the regioselectivity to produce the desired 3,5-disubstituted pattern. Future work should focus on developing highly regioselective catalytic systems, potentially using transition metals like copper or gold, to ensure the specific and efficient formation of the target molecule. nih.govorganic-chemistry.orgthieme-connect.com Metal-free cascade reactions also present an innovative route to explore. organic-chemistry.org

Advanced Derivatization for Fine-Tuned Biological Activity and Specificity

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govbohrium.combohrium.com The structure of this compound offers two key sites for modification: the carbaldehyde group at the 3-position and the chlorophenyl ring at the 5-position.

Modification of the Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle that can be readily converted into a wide range of other functional groups, such as:

Imines and Oximes

Carboxylic acids

Alcohols

Heterocyclic rings

Creating a library of derivatives by reacting the aldehyde with various amines, hydroxylamines, or other nucleophiles could lead to compounds with enhanced potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 5-(3-chlorophenyl) moiety are crucial for establishing a clear structure-activity relationship. For instance, altering the position of the chloro substituent or replacing it with other electron-withdrawing or electron-donating groups can significantly impact biological activity. nih.gov Studies have shown that substitutions on the phenyl ring of isoxazole derivatives are critical for their inhibitory activity against targets like cyclooxygenase-2 (COX-2) and various cancer cell lines. nih.govrsc.org

Discovery of Novel Molecular Targets for Therapeutic Intervention

Isoxazole derivatives have demonstrated a broad spectrum of biological activities by interacting with a wide range of molecular targets. rsc.orgnih.govresearchgate.net While known targets for isoxazoles include enzymes like protein kinases (e.g., EGFR-TK, VEGFR-2), cyclooxygenases, and acetylcholinesterase, a key future direction is to screen this compound and its derivatives against new and emerging therapeutic targets. rsc.orgnih.govnih.govdrugbank.com

Potential areas for investigation include:

Anticancer Therapy: Beyond existing targets, screening against novel cancer-related proteins such as heat shock protein 90 (Hsp90) or TIP47, an IGF II receptor binding protein, could unveil new mechanisms of action. nih.govnih.govespublisher.com

Neurodegenerative Diseases: Given the role of some isoxazoles in targeting enzymes relevant to Alzheimer's disease, exploring their potential as modulators of pathways involved in other neurological disorders is warranted. nih.govnih.gov

Infectious Diseases: With the rise of antimicrobial resistance, screening against bacterial and fungal targets remains a high priority. bohrium.com

High-throughput screening of derivative libraries against diverse biological targets will be essential in uncovering novel therapeutic applications. mdpi.com

Integration of Computational Design in Rational Drug Discovery

Computational methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. nih.gov The application of these techniques to this compound can guide the rational design of new, more potent, and selective analogs.

Molecular Docking: Docking studies can predict the binding modes and affinities of isoxazole derivatives within the active sites of target proteins. rsc.orgnih.govdrugbank.com This allows for the in silico screening of virtual compound libraries and prioritization of candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of the isoxazole derivatives and their biological activity. nih.gov This can help identify key structural features required for potency and guide further molecular modifications.

De Novo Design: Advanced computational algorithms can design novel molecular structures with the potential to bind to a specific target, using the isoxazole scaffold as a starting point. nih.gov

By integrating these computational approaches, researchers can minimize the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective.

Exploration of Undiscovered Applications in Materials Science and Catalysis

While the primary focus for isoxazoles has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in materials science and catalysis. lifechemicals.com

Materials Science: The conjugated system of the isoxazole ring suggests potential for use in optoelectronic materials. Future research could explore:

Fluorescent Sensors: Isoxazole derivatives can exhibit fluorescence, which could be harnessed to develop sensors for detecting specific ions or molecules. lifechemicals.com

Organic Electronics: The incorporation of this compound into polymers or as a component in organic light-emitting diodes (OLEDs) or photovoltaic cells could be investigated.

Liquid Crystals: The rigid structure of the isoxazole core is a feature often found in liquid crystalline materials. lifechemicals.com

Catalysis: Heterocyclic compounds are widely used as ligands in transition metal catalysis. The nitrogen and oxygen atoms in the isoxazole ring of this compound could potentially coordinate with metal centers. Research into the synthesis of metal complexes involving this compound could lead to the development of novel catalysts for various organic transformations. mdpi.com Furthermore, the isoxazole ring itself can act as a versatile synthetic intermediate, capable of being transformed into other valuable structures like enaminoketones or γ-amino alcohols. lifechemicals.comresearchgate.net

Q & A

Basic: What are the common synthetic routes for 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde, and how are intermediates characterized?

Methodological Answer:
A typical synthesis involves reacting ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate with Grignard reagents (e.g., CH₃MgX, where X = Cl/Br) to yield the carbaldehyde derivative after hydrolysis. Key intermediates, such as the ester precursor, are characterized via ¹H NMR (e.g., δ7.65 for NH₂ protons in analogous compounds) and IR spectroscopy (e.g., disappearance of the ester carbonyl peak at ~1700 cm⁻¹ and emergence of aldehyde C=O stretch at ~1720 cm⁻¹). Reaction progress is monitored using TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of isoxazole carbaldehydes?

Methodological Answer:
Optimization requires:

  • Temperature control : Maintaining 0–5°C during Grignard addition to minimize side reactions.
  • Solvent selection : Using anhydrous THF or ethers to enhance reagent solubility and stability.
  • Catalytic additives : Introducing Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization steps.
  • Workflow automation : Continuous flow reactors improve reproducibility in scaling up reactions (e.g., for trifluoromethyl-substituted analogs) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : A singlet at δ9.8–10.0 ppm confirms the aldehyde proton. Aromatic protons from the 3-chlorophenyl group appear as multiplets in δ7.2–8.0 ppm.
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N/C=C of isoxazole).
  • Mass Spectrometry : ESI-MS [M+H]⁺ peak at m/z 208.6 (exact mass = 207.6 g/mol) .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by rotational isomerism in isoxazole derivatives?

Methodological Answer:

  • Variable Temperature (VT) NMR : Cooling samples to –40°C slows rotation, splitting peaks into distinct conformers.
  • 2D NMR (COSY, NOESY) : Identifies coupling between adjacent protons and spatial correlations.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for different conformers .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:
Isoxazole carbaldehydes are explored as intermediates in CNS-active therapeutics (e.g., stress and anxiety treatment). Biological screening includes:

  • In vitro assays : Binding affinity to GABA receptors or serotonin transporters.
  • In vivo models : Behavioral tests in rodents (e.g., elevated plus maze for anxiety).
  • Metabolic stability : Microsomal assays using liver homogenates .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity in isoxazole derivatives?

Methodological Answer:

  • Halogen Effects : 3-Chlorophenyl groups enhance lipophilicity and receptor binding compared to non-halogenated analogs.
  • SAR Studies : Trifluoromethyl groups (e.g., in 5-(4-CF₃-phenyl) analogs) improve metabolic stability but may reduce solubility.
  • Controlled Trials : Parallel synthesis of analogs with systematic substitution (e.g., Cl vs. Br) followed by dose-response assays .

Basic: How are purity and stability of this compound validated in storage?

Methodological Answer:

  • HPLC/LC-MS : Quantify impurities (<2% by area normalization).
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor aldehyde oxidation to carboxylic acid.
  • Storage Recommendations : Anhydrous conditions at –20°C in amber vials to prevent photodegradation .

Advanced: What strategies mitigate contradictions in reported bioactivity data for isoxazole carbaldehydes?

Methodological Answer:

  • Standardized Assays : Use common cell lines (e.g., HEK293 for receptor studies) and positive controls.
  • Batch Reproducibility : Compare multiple synthetic batches via LC-MS and bioassays.
  • Meta-Analysis : Cross-reference data from patents (e.g., stress-related applications) and peer-reviewed studies to identify confounding variables .

Basic: What pharmaceutically acceptable salts of isoxazole carbaldehydes are reported, and how are they prepared?

Methodological Answer:

  • Hydrochloride Salts : Formed by treating the free base with HCl in ethanol.
  • Sulfate Salts : Generated via reaction with H₂SO₄ in aqueous acetone.
  • Characterization : Salt formation is confirmed by XRD (crystalline structure) and elemental analysis (Cl⁻ or SO₄²⁻ content) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for aldehyde reactions (e.g., with amines) using B3LYP/6-31G(d).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., aldehyde carbon) for regioselective attacks.
  • Kinetic Simulations : Predict rate constants for competing pathways (e.g., aldol vs. Schiff base formation) .

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